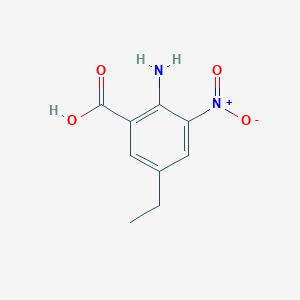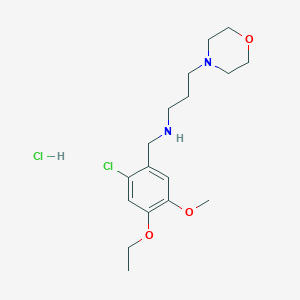![molecular formula C17H11Cl2N5O3 B4139203 {2-[(6-amino-5-nitro-4-pyrimidinyl)amino]-5-chlorophenyl}(2-chlorophenyl)methanone](/img/structure/B4139203.png)
{2-[(6-amino-5-nitro-4-pyrimidinyl)amino]-5-chlorophenyl}(2-chlorophenyl)methanone
Übersicht
Beschreibung
The compound contains several functional groups including an amino group (-NH2), a nitro group (-NO2), and two chlorophenyl groups. These functional groups can potentially contribute to the reactivity and properties of the compound .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The chlorophenyl groups are likely attached to this ring. The exact structure would depend on the positions of the various functional groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amino and nitro groups are both highly reactive and could participate in a variety of chemical reactions. The chlorophenyl groups could also potentially undergo reactions, particularly substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of the highly electronegative chlorine atoms could make the compound relatively polar. The exact properties would depend on factors like the compound’s exact structure and the positions of the functional groups .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Materials
The structural features of this compound suggest potential applications in the development of NLO materials . NLO materials are crucial for modern communication technologies, as they allow for the manipulation of light in ways that can enhance the speed and capacity of optical communication systems . The presence of nitro groups and aromatic rings in the compound could contribute to strong nonlinear optical properties, making it a candidate for further investigation in this field.
Pharmaceutical Research: Anti-inflammatory Agents
Pyrimidine derivatives, such as the one , have been extensively studied for their anti-inflammatory properties. They can inhibit the expression and activities of key inflammatory mediators, which makes them valuable in the development of new anti-inflammatory drugs . This compound could be synthesized and tested for its efficacy in reducing inflammation, potentially leading to new treatments for inflammatory diseases.
Antimicrobial and Antifungal Applications
The pyrimidine core of the compound is known to exhibit antimicrobial and antifungal activities. Research could explore the use of this compound in creating new antimicrobial agents that could be effective against resistant strains of bacteria and fungi . This application is particularly relevant in the context of rising antibiotic resistance.
Cancer Research: Antiproliferative Agents
Compounds with a pyrimidine structure have shown promise as antiproliferative agents, which can inhibit the growth of cancer cells. This compound could be part of studies aiming to develop new chemotherapy drugs that target specific pathways in cancer cell proliferation .
Material Science: Organic Single Crystals
The compound’s molecular structure indicates that it could be suitable for the growth of organic single crystals. These crystals are important in material science for their optical properties and could be used in lasers, optical limiters, and other photonic devices .
Enzyme Inhibition
Pyrimidine derivatives are known to act as enzyme inhibitors, which can be utilized in drug design to modulate biological pathways. This compound could be investigated for its potential to inhibit specific enzymes that are relevant in diseases such as diabetes, hypertension, or neurological disorders .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown inhibitory effects on immune-activated nitric oxide production . This suggests that the compound might interact with enzymes or receptors involved in nitric oxide synthesis or regulation.
Mode of Action
The exact mode of action of this compound is yet to be elucidated. Based on the structure and the known activities of similar compounds, it can be hypothesized that it may inhibit the production of nitric oxide, a molecule that plays a crucial role in various physiological and pathological processes .
Biochemical Pathways
The compound may affect the nitric oxide synthesis pathway. Nitric oxide is a signaling molecule that plays a role in various physiological processes such as vasodilation, neurotransmission, and immune response. By inhibiting nitric oxide production, the compound could potentially modulate these processes .
Pharmacokinetics
Similar compounds have been studied, and they rapidly distribute in the subarachnoid space and ventricles after administration . The clearance of these compounds from the cerebrospinal fluid (CSF) space and brain is relatively fast .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it indeed inhibits nitric oxide production, it could potentially modulate physiological processes regulated by nitric oxide, such as vasodilation, neurotransmission, and immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, amino acid metabolism in immune cells is known to be an important underlying mechanism leading to impaired anti-tumor immunity . Therefore, the compound’s action could potentially be influenced by the metabolic state of the cells and the availability of certain amino acids .
Eigenschaften
IUPAC Name |
[2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-chlorophenyl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O3/c18-9-5-6-13(23-17-14(24(26)27)16(20)21-8-22-17)11(7-9)15(25)10-3-1-2-4-12(10)19/h1-8H,(H3,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIZDFQFXGHTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=NC=NC(=C3[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(2-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-bromo-2-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetic acid](/img/structure/B4139124.png)

![ethyl 2-[4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]propanoate](/img/structure/B4139132.png)

![4,6-dimethyl-2-[({4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]pyrimidine](/img/structure/B4139172.png)

![2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide](/img/structure/B4139190.png)
![2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4139191.png)
![5-acetyl-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4139193.png)

![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4139204.png)
![N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4139211.png)

![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4139217.png)